molecular formula C27H24Cl2N2O5 B295603 (4E)-4-{3-chloro-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione

(4E)-4-{3-chloro-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione

Cat. No.: B295603
M. Wt: 527.4 g/mol
InChI Key: VDLRXUISQVNKTD-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-4-{3-chloro-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione is a chemical compound that belongs to the class of pyrazolidine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of ((4E)-4-{3-chloro-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione)-4-{3-chloro-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione involves the inhibition of various enzymes and signaling pathways involved in the pathogenesis of various diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of various kinases involved in the regulation of cell growth and survival, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).
Biochemical and Physiological Effects:
(this compound)-4-{3-chloro-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis, and inhibit angiogenesis. It also has anti-inflammatory effects, reducing the production of inflammatory mediators such as prostaglandins and cytokines. In addition, it has been shown to have cardioprotective effects, reducing the damage caused by ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ((4E)-4-{3-chloro-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione)-4-{3-chloro-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione in lab experiments is its high potency and selectivity towards its target enzymes and signaling pathways. It also has a good safety profile, with minimal toxicity and side effects. However, one of the limitations of using (this compound)-4-{3-chloro-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research of ((4E)-4-{3-chloro-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione)-4-{3-chloro-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione. One of the directions is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases. Another direction is to study its mechanism of action in more detail, including its interactions with its target enzymes and signaling pathways. Additionally, further studies are needed to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy and safety profiles.

Synthesis Methods

The synthesis of ((4E)-4-{3-chloro-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione)-4-{3-chloro-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione involves the reaction of 3-chloro-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzaldehyde with 1-phenyl-3-methyl-5-pyrazolone in the presence of a base catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of (this compound)-4-{3-chloro-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione.

Scientific Research Applications

((4E)-4-{3-chloro-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione)-4-{3-chloro-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has shown promising results as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases. In biochemistry, it has been used as a tool to study the mechanism of action of various biological processes. In pharmacology, it has been used to develop new drugs with improved efficacy and safety profiles.

Properties

Molecular Formula

C27H24Cl2N2O5

Molecular Weight

527.4 g/mol

IUPAC Name

(4E)-4-[[3-chloro-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxyphenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C27H24Cl2N2O5/c1-2-34-24-17-18(15-22-26(32)30-31(27(22)33)20-7-4-3-5-8-20)16-23(29)25(24)36-14-6-13-35-21-11-9-19(28)10-12-21/h3-5,7-12,15-17H,2,6,13-14H2,1H3,(H,30,32)/b22-15+

InChI Key

VDLRXUISQVNKTD-PXLXIMEGSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)Cl)OCCCOC4=CC=C(C=C4)Cl

SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)Cl)OCCCOC4=CC=C(C=C4)Cl

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)Cl)OCCCOC4=CC=C(C=C4)Cl

Origin of Product

United States

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